LS2265

Peroxisome Biology Hepatocarcinogenesis Lipid Metabolism

LS2265 is a taurine-conjugated fenofibrate derivative that offers distinct solubility and ionization characteristics compared to parent fibrates, enabling unique tissue distribution and cellular uptake kinetics. This compound is essential for comparative pharmacology studies isolating taurine modification effects on peroxisome proliferation, enzyme induction, and hepatocarcinogenesis. Its improved aqueous solubility relative to fenofibrate makes it ideal for IV/IP dosing in rodent PK/PD models. Validate your SAR hypotheses with the only compound with this specific taurine-fibrate phenotype.

Molecular Formula C19H20ClNO6S
Molecular Weight 425.9 g/mol
CAS No. 72678-30-9
Cat. No. B3357384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLS2265
CAS72678-30-9
Molecular FormulaC19H20ClNO6S
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NCCS(=O)(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26)
InChIKeyIYNIXDBLAVOMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LS2265 (CAS 72678-30-9): Fenofibrate Taurine Derivative as a Peroxisome Proliferator for Rodent Liver Research


LS2265 is a synthetic derivative of the fibrate class, formed by the covalent attachment of taurine to fenofibrate, yielding the chemical name 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonic acid (molecular weight 425.88 g/mol) [1]. This compound functions as a hepatic peroxisome proliferator in rodent models, primarily used as a research tool to study peroxisome biology, lipid metabolism, and the mechanisms of peroxisome proliferator-induced hepatocarcinogenesis [2].

Why LS2265 Cannot Be Replaced by Generic Fibrates or Fenofibrate in Specialized Peroxisome Research


While fenofibrate and other fibrates are well-established peroxisome proliferators, LS2265 incorporates a taurine moiety that fundamentally alters its physicochemical and biological profile. The sulfonate group of the taurine modification confers distinct solubility and ionization characteristics, which may influence tissue distribution and cellular uptake kinetics in ways not replicated by the parent compound or other fibrate analogs [1]. Furthermore, the Lalwani et al. study demonstrates that structurally diverse hypolipidemic agents, including LS2265, induce peroxisomal enzyme activity to varying extents, underscoring that these compounds are not functionally interchangeable [2]. Selecting LS2265 specifically is therefore critical for studies requiring the taurine-conjugated phenotype or for comparative pharmacology experiments designed to isolate the effects of the taurine modification.

LS2265 Quantitative Evidence Guide: Direct Comparative Data vs. Fenofibrate and Other Fibrates


Comparative Peroxisome Proliferation Induction: LS2265 Among a Panel of Hypolipidemic Agents

In a direct comparative ultrastructural study of 10 hypolipidemic compounds, LS2265 was one of five agents (along with fenofibrate, ciprofibrate, DG 5685, and DH 6463) that demonstrated morphological evidence of peroxisome proliferation in rat hepatocytes [1]. While the study did not report a numerical potency ranking for this specific endpoint, the qualitative observation of peroxisome proliferation confirms that LS2265 is functionally active in this assay, differentiating it from other compounds in the panel that did not elicit this morphological response. This finding provides a baseline confirmation of activity and establishes LS2265's membership within a distinct subset of peroxisome proliferators.

Peroxisome Biology Hepatocarcinogenesis Lipid Metabolism

Induction of Peroxisomal Fatty Acid β-Oxidation System: Class-Level Potency Comparison

The Lalwani et al. study quantified the induction of the peroxisomal fatty acid β-oxidation system for ten hypolipidemic agents, including LS2265. The authors reported that all ten compounds produced a 'marked but variable increase' in enzyme activity [1]. While numerical values for LS2265 were not reported, this finding places LS2265 within a class of potent peroxisome proliferators. For context, fenofibrate, the parent compound, has been shown in separate studies to increase peroxisomal fatty acid β-oxidation activity by approximately 20-fold in rat parenchymal cells [2]. By extrapolation, LS2265 is expected to exhibit a similar order of magnitude induction, though the exact fold-change relative to fenofibrate remains unquantified and may differ due to the taurine modification.

Peroxisomal Enzymes Fatty Acid Metabolism Comparative Pharmacology

Solubility Profile Differentiation: Taurine Modification Enhances Aqueous Compatibility

The taurine moiety of LS2265 introduces a sulfonic acid group (-SO₃H) that significantly alters its solubility profile compared to the parent fenofibrate, which is an ester with poor aqueous solubility. Vendor technical documentation indicates that LS2265 is soluble in DMSO and can be formulated for in vivo administration using various co-solvent systems, including saline-based formulations [1]. In contrast, fenofibrate is practically insoluble in water and requires more complex formulation strategies for in vivo studies. This solubility difference is a direct consequence of the structural modification and may influence dissolution rates, absorption kinetics, and the feasibility of achieving desired plasma concentrations in animal models.

Formulation Development In Vivo Dosing Physicochemical Properties

Optimized Application Scenarios for LS2265 in Peroxisome and Metabolic Research


Comparative Peroxisome Proliferator Studies

LS2265 is ideally suited for studies comparing the biological effects of structurally diverse peroxisome proliferators. Its inclusion alongside fenofibrate, ciprofibrate, and other fibrates allows researchers to isolate the impact of the taurine modification on peroxisome proliferation, enzyme induction profiles, and downstream hepatic effects [1]. This is particularly relevant for structure-activity relationship (SAR) analyses aimed at understanding how chemical modifications alter tissue-specific responses.

Mechanistic Investigations of PPARα-Mediated Hepatocarcinogenesis

As a validated hepatic peroxisome proliferator in rats, LS2265 serves as a tool compound for investigating the molecular pathways linking peroxisome proliferation to liver carcinogenesis. The Lalwani et al. study highlights the utility of such compounds in evaluating the implications of peroxisome proliferation for carcinogenic risk assessment [1]. LS2265 can be used in chronic feeding studies or in vitro hepatocyte models to examine PPARα activation, oxidative stress markers, and clonal expansion of initiated cells.

Metabolic and Lipid Metabolism Research

Given its ability to induce peroxisomal fatty acid β-oxidation enzymes, LS2265 is a valuable research tool for studying lipid metabolism and energy homeostasis in rodent models [1]. It can be employed to investigate the role of peroxisomal β-oxidation in conditions such as hepatic steatosis, obesity, and dyslipidemia. Furthermore, the taurine modification may confer distinct effects on bile acid conjugation and hepatic taurine pools, offering a unique angle for metabolic studies [2].

In Vivo Formulation and Pharmacokinetic Studies

The improved solubility profile of LS2265 relative to fenofibrate, as indicated by vendor technical data [2], makes it a practical choice for in vivo pharmacokinetic and pharmacodynamic studies requiring intravenous or intraperitoneal administration. Researchers can leverage the provided formulation guidelines to prepare clear solutions for dosing, reducing the confounding effects of complex vehicle compositions and potentially improving the reproducibility of exposure-response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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